molecular formula C15H12N4O4S B7538249 N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Katalognummer B7538249
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: DEMDUTYDSKFTRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide, also known as BI 2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI 2536 has been extensively studied for its potential as an anti-cancer drug and has shown promising results in preclinical studies.

Wirkmechanismus

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 works by inhibiting the activity of Plk1, a protein kinase that is involved in several stages of cell division. Plk1 is overexpressed in many types of cancer, making it an attractive target for anti-cancer drugs. By inhibiting Plk1, N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Plk1, it has been shown to inhibit the activity of other protein kinases, including Aurora A and B. It has also been shown to induce mitotic arrest, a state in which cells are unable to complete cell division.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in cell division. However, its potency and specificity can also be a limitation, as it may not be effective against all types of cancer cells. Additionally, its high cost and limited availability may make it difficult to use in some lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536. One area of interest is the development of more potent and selective Plk1 inhibitors, which could have greater efficacy against a wider range of cancer cells. Another area of interest is the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in combination with other chemotherapy drugs, which could improve its effectiveness and reduce the risk of drug resistance. Finally, there is interest in exploring the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in other diseases beyond cancer, such as Alzheimer's disease and viral infections.

Synthesemethoden

The synthesis of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 involves several steps, starting with the reaction of 6-chloro-1H-indazole with 4-hydroxybenzenesulfonyl chloride to form 6-chloro-N-(4-hydroxyphenyl)benzoxazine-3-sulfonamide. This compound is then reacted with 2-aminobenzoic acid to yield N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536.

Wissenschaftliche Forschungsanwendungen

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been extensively studied for its potential as an anti-cancer drug. It has shown promising results in preclinical studies, inhibiting the growth of a variety of cancer cell lines and inducing apoptosis (programmed cell death). It has also been shown to be effective in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.

Eigenschaften

IUPAC Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-15-8-23-14-4-3-11(6-13(14)17-15)24(21,22)19-10-2-1-9-7-16-18-12(9)5-10/h1-7,19H,8H2,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDUTYDSKFTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.